molecular formula C20H19BrN2O5S B2678584 Ethyl 6-(((4-bromophenyl)sulfonyl)methyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 866349-06-6

Ethyl 6-(((4-bromophenyl)sulfonyl)methyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No. B2678584
CAS RN: 866349-06-6
M. Wt: 479.35
InChI Key: JSUAKVYEMYMPIL-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It has a sulfonyl group attached to a bromophenyl group, and an ethyl ester group attached to the carboxylate group of the pyrimidine ring.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the aromatic pyrimidine ring, the sulfonyl group, and the bromophenyl group. The presence of these functional groups would likely have a significant impact on the compound’s chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonyl group could increase its polarity and potentially its boiling point . The bromophenyl group could potentially increase its molecular weight .

Scientific Research Applications

Antimicrobial Activity

Ethyl 6-(((4-bromophenyl)sulfonyl)methyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate and its derivatives have been studied for their antimicrobial properties. For instance, compounds bearing a fluoro group on the chromone ring and a hydrazino group on the pyrimidine ring demonstrated potent antibacterial effects. Another derivative with a methoxy group on the chromone ring and a sulfur group on the pyrimidine ring showed comparable antifungal activity to the standard drug miconazole (Tiwari et al., 2018). Similarly, a series of novel compounds synthesized by a reaction involving ethyl 3-oxo-2-(2-(4-sulfamoylphenyl)hydrazono) butanoate and 6-methyl-2-oxo-4-substituted phenyl-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide were evaluated for their antimicrobial activity against various bacteria and fungi (Sarvaiya et al., 2019).

Synthesis and Structural Studies

The compound has been used in the synthesis of various derivatives with potential medicinal applications. For example, a study reported the synthesis of new thioether analogs of the compound, which are fluorescent active and show maximum absorption in UV or visible region (Al-Masoudi et al., 2015). Additionally, the crystal structures of related compounds have been determined, providing insights into their conformations and molecular interactions (Kurbanova et al., 2009).

Medicinal Chemistry Applications

Several studies have synthesized novel derivatives of this compound and evaluated them for various medicinal properties. For instance, new pyrimidine derivatives have been synthesized and tested for antimicrobial activity (Farag et al., 2008). These studies contribute to the understanding of the compound's potential in drug discovery and development.

properties

IUPAC Name

ethyl 6-[(4-bromophenyl)sulfonylmethyl]-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2O5S/c1-2-28-19(24)17-16(12-29(26,27)15-10-8-14(21)9-11-15)22-20(25)23-18(17)13-6-4-3-5-7-13/h3-11,18H,2,12H2,1H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSUAKVYEMYMPIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2)CS(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-(((4-bromophenyl)sulfonyl)methyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

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